methyl 2-amino-1-(2-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Introduction to Pyrrolo[2,3-b]quinoxaline Derivatives in Medicinal Chemistry
Historical Context of Pyrroloquinoxaline-Based Drug Discovery
The exploration of pyrrolo[2,3-b]quinoxaline derivatives in medicinal chemistry began in the early 2000s, driven by their structural resemblance to purine bases and capacity to interact with biological targets such as kinases and oxidoreductases. Early work focused on antitumor applications, with derivatives demonstrating inhibition of protein kinases like CK2 (IC~50~ values in the nanomolar range). Subsequent studies revealed broader therapeutic potential, including antioxidant, anti-inflammatory, and antiviral properties.
A pivotal advancement emerged from the synthesis of ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a), which exhibited potent hydroxyl radical (HO˙) scavenging activity (rate constant: 8.56 × 10^8^ M^−1^ s^−1^). This highlighted the scaffold’s versatility in addressing oxidative stress-related pathologies. Concurrently, type II quinoxaline inhibitors targeting tyrosine kinases like EphA3 demonstrated efficacy in lymphoma models, underscoring the scaffold’s adaptability to diverse therapeutic targets.
Table 1: Key Therapeutic Applications of Pyrrolo[2,3-b]quinoxaline Derivatives
Structural Significance of the 2-Chlorophenyl Substituent in Bioactive Compounds
The 2-chlorophenyl group in methyl 2-amino-1-(2-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate introduces steric and electronic modifications critical to bioactivity. Chlorine’s electronegativity enhances binding affinity to hydrophobic pockets in target proteins, as observed in EphA3 kinase inhibitors where aryl substituents stabilize DFG-out conformations. Computational studies on similar compounds reveal that chloro-substituted derivatives exhibit improved pharmacokinetic properties, including membrane permeability and metabolic stability, compared to non-halogenated analogs.
In antioxidant applications, the 2-chlorophenyl moiety may influence radical scavenging kinetics by stabilizing transition states during hydrogen atom transfer (HAT) or radical adduct formation (RAF) mechanisms. For instance, compound 3a’s ethyl ester group and phenyl rings synergize to achieve HO˙ scavenging rates comparable to Trolox in lipid environments. Substitution at the 1-position with chlorophenyl could further modulate electron density across the pyrroloquinoxaline core, potentially enhancing reactivity toward reactive oxygen species (ROS).
Table 2: Impact of Substituents on Pyrroloquinoxaline Bioactivity
Properties
Molecular Formula |
C18H13ClN4O2 |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
methyl 2-amino-1-(2-chlorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C18H13ClN4O2/c1-25-18(24)14-15-17(22-12-8-4-3-7-11(12)21-15)23(16(14)20)13-9-5-2-6-10(13)19/h2-9H,20H2,1H3 |
InChI Key |
ILGLPCMHMVPJHR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC=C4Cl)N |
Origin of Product |
United States |
Preparation Methods
Lactam Intermediate Formation
A foundational approach involves synthesizing pyrrolo[2,3-b]quinoxaline lactam intermediates. For example, substituted pyrrolo[1,2-a]quinoxaline derivatives are synthesized via cyclization of nitroaniline precursors with pyrrole-2-carboxylates. Adapting this method, 2-chloroaniline can react with methyl pyrrole-2-carboxylate in the presence of cesium carbonate and DMF under reflux to form a nitro-substituted intermediate. Subsequent reduction with iron in acetic acid facilitates lactam formation.
Key Reaction Conditions :
Chlorodehydroxylation and Esterification
Phosphorus oxychloride (POCl₃) is critical for converting hydroxyl groups into chlorides. For instance, lactam intermediates treated with POCl₃ at 80°C yield chlorinated quinoxalines. Subsequent nucleophilic displacement with methyl carboxylate groups introduces the ester functionality.
Optimization Insight :
-
Excess POCl₃ (3–4 equiv.) ensures complete conversion.
-
Esterification via methanol in acidic conditions achieves >90% purity.
One-Pot Multicomponent Synthesis
InCl₃-Catalyzed Cyclization
Recent advances utilize indium(III) chloride (InCl₃) to catalyze one-pot reactions between 1-(2-aminophenyl)pyrroles and functionalized benzaldehydes. For the target compound, 2-propargyloxybenzaldehyde derivatives could be substituted with 2-chlorophenyl groups to initiate imine formation, followed by electrophilic aromatic substitution and H-shift cyclization.
Representative Protocol :
-
Combine 1-(2-aminophenyl)pyrrole (1.0 equiv.), 2-chlorophenylpropargyloxybenzaldehyde (1.2 equiv.), InCl₃ (10 mol%), in p-xylene.
-
Reflux at 140°C for 12–18 hours.
Performance Metrics :
-
Yield : 25–50% (lower for indolo analogs; pyrrolo derivatives may reach 83%).
-
Atom Economy : >75% due to concurrent bond formation.
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig Amination
Palladium-catalyzed coupling introduces aryl chlorides into the pyrroloquinoxaline scaffold. For example, ethyl 7-bromopyrrolo[1,2-a]quinoxaline-4-carboxylate undergoes coupling with 2-chloroaniline using Pd(OAc)₂ and BINAP in toluene. Hydrolysis of the ester group followed by methylation yields the target compound.
Critical Parameters :
-
Catalyst : Pd(OAc)₂ (5 mol%), BINAP (10 mol%).
-
Base : Cs₂CO₃ (2.0 equiv.).
Yield Progression :
| Step | Yield (%) |
|---|---|
| Bromoquinoxaline formation | 65 |
| Cross-coupling | 55 |
| Ester hydrolysis | 85 |
| Methylation | 90 |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
-
Lactam Route : High yields (~75%) but requires multiple steps and harsh conditions (POCl₃).
-
One-Pot InCl₃ Method : Fewer steps but moderate yields (25–50%); ideal for exploratory synthesis.
-
Palladium Catalysis : Superior regioselectivity but cost-prohibitive for large-scale applications.
Byproduct Management
-
Lactam routes generate stoichiometric HCl, necessitating neutralization.
-
Palladium methods require rigorous catalyst removal to avoid metal contamination.
Structural Confirmation and Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1-(2-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like tin(II) chloride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Esterification: The carboxylate group can participate in esterification reactions to form different esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Esterification: Alcohols in the presence of an acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Esterification: Formation of various esters.
Scientific Research Applications
Methyl 2-amino-1-(2-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-amino-1-(2-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrroloquinoxaline Derivatives
Impact of Substituents on Properties
- Halogenated Derivatives: Chlorine atoms (e.g., 2-chloro or 3,5-dichloro) enhance electrophilicity and binding affinity via halogen bonding. The dichloro analog () exhibits a higher molecular weight (387.22 vs.
- Alkyl Chains : The hexyl-substituted derivative () shows increased lipophilicity (logP ~3.5 estimated), which may improve membrane permeability but reduce aqueous solubility .
- Functional Group Replacements: Replacing the carboxylate ester with a cyano group () shifts the compound’s reactivity, enabling corrosion inhibition via chemisorption on metal surfaces .
Biological Activity
Methyl 2-amino-1-(2-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. Recent studies have employed methods such as Buchwald amination and cyclization to develop various pyrido[2,3-b]quinoxaline derivatives, which include the target compound. The synthesis process has been optimized to yield high purity and efficiency, with yields reported in the range of 52% to 95% for related compounds .
Anticancer Properties
This compound has shown promising anticancer activity. In vitro studies have demonstrated that quinoxaline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been reported to have IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines, indicating potent anticancer activity compared to standard drugs like doxorubicin .
Antimicrobial Activity
Research has indicated that quinoxaline derivatives possess antimicrobial properties. This compound has been evaluated for its efficacy against bacterial and fungal strains. Studies report that related compounds demonstrate significant antibacterial effects with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays such as DPPH radical scavenging. Results indicate that this compound can effectively scavenge free radicals, contributing to its potential protective effects against oxidative stress-related diseases .
Table 1: Biological Activity Summary of this compound
| Activity | Cell Line/Organism | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | HCT-116 | 1.9 µg/mL | |
| MCF-7 | 2.3 µg/mL | ||
| Antimicrobial | E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | ||
| Antioxidant | DPPH assay | EC50: 8.56 × 10^8 M^-1 s^-1 |
Case Studies
Case Study 1: Anticancer Evaluation
In a study published in a peer-reviewed journal, researchers synthesized this compound and assessed its anticancer properties against multiple cancer cell lines. The results showed that the compound inhibited cell proliferation significantly and induced apoptosis in treated cells.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial activity of this compound against clinical isolates of bacteria. The study concluded that this compound exhibited potent activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of methyl 2-amino-1-(2-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate to improve yield and purity?
- Methodological Answer : Synthesis optimization requires a stepwise approach.
- Step 1 : Start with condensation reactions between substituted pyrrole precursors (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives) and halogenated aromatic ketones, as demonstrated in analogous quinoxaline syntheses .
- Step 2 : Monitor reaction progress using LC-MS or TLC to identify intermediates. Adjust reaction time, temperature, and solvent polarity (e.g., DMF vs. THF) to minimize side products.
- Step 3 : Purify via column chromatography with gradient elution (hexane:ethyl acetate) and validate purity using HPLC (>95%) and -NMR (e.g., δ 7.50–7.57 ppm for aromatic protons) .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions. For example, the 2-chlorophenyl group shows distinct splitting patterns (e.g., δ 7.24–7.43 ppm in DMSO-d) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for CHClNO: 374.0834) .
- X-ray Crystallography : Resolve crystal structure to determine dihedral angles (e.g., 76.82° between naphthalene and phenyl rings in related compounds) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the amino group at position 2 may act as a nucleophile in cross-coupling reactions .
- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian 16) to model intermediates and transition states, narrowing experimental conditions (e.g., solvent effects on activation energy) .
- Validation : Compare computational predictions with experimental kinetics (e.g., rate constants via UV-Vis monitoring) .
Q. What strategies resolve contradictions in biological activity data for this compound?
- Methodological Answer :
- Dose-Response Curves : Perform assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
- Off-Target Screening : Use kinase profiling or proteome-wide binding assays to rule out non-specific interactions .
- Structural Analog Comparison : Compare activity with derivatives (e.g., ethyl carboxylate vs. methyl ester variants) to isolate functional groups responsible for efficacy .
Q. How can researchers analyze weak intermolecular interactions in the crystal lattice of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve weak C–H⋯O and C–H⋯π interactions (e.g., bond distances < 3.0 Å) using synchrotron radiation .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 12% from H⋯Cl contacts in halogenated analogs) .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with packing efficiency (e.g., decomposition onset >200°C indicates robust lattice) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Reproducibility Checks : Replicate procedures under inert atmosphere (N/Ar) to exclude moisture/oxygen interference .
- Intermediate Trapping : Isolate and characterize intermediates (e.g., via -NMR) to identify yield-limiting steps .
- Statistical Design of Experiments (DoE) : Use factorial designs to test variable interactions (e.g., catalyst loading vs. temperature) .
Safety and Handling
Q. What safety protocols are essential when handling hazardous intermediates during synthesis?
- Methodological Answer :
- Ventilation : Use fume hoods for reactions involving volatile chlorinated solvents (e.g., DCM).
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent exposure to corrosive reagents (e.g., benzoyl chloride derivatives) .
- Waste Disposal : Neutralize acidic/basic waste streams before disposal (e.g., quench with NaHCO or HCl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
